molecular formula C12H11N3O2 B2595347 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide CAS No. 304870-60-8

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide

Cat. No.: B2595347
CAS No.: 304870-60-8
M. Wt: 229.239
InChI Key: YSJIJNJRJOXILV-UHFFFAOYSA-N
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Description

4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.239. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Half-Sandwich Ruthenium(II) Complexes : A study by Saleem et al. (2013) focused on the synthesis of half-sandwich ruthenium(II) complexes using 1,2,3-triazole-based ligands. These complexes were investigated for their catalytic abilities in the oxidation of alcohols and transfer hydrogenation of ketones. The research demonstrated that the efficiency of these catalytic processes varied with the coordination of the nitrogen atoms in the triazole ring to the ruthenium center, highlighting the role of the ligand's structure in catalytic activity (Saleem et al., 2013).

Catalyst Activation with Cp*RhIII/IrIII : Further research by the same group extended to Cp*RhIII/IrIII complexes with 1,2,3-triazole-based ligands. These complexes were explored as catalysts for alcohol oxidation and transfer hydrogenation, showcasing how the substitution pattern on the triazole ring impacts the catalytic outcomes. This study underscores the importance of ligand design in the development of efficient organometallic catalysts (Saleem et al., 2014).

Structural and Optical Properties

Organic Ligands and Molybdenum(VI) Oxide Hybrids : Neves et al. (2017) examined the synthesis and catalytic behavior of molybdenum(VI) oxide hybrids with 1,2,4-triazole ligands. These materials were shown to catalyze various oxidation reactions, including epoxidation and oxidative dehydrogenation, using hydrogen peroxide as the oxidant. The study illustrates the potential of triazole-containing hybrids in catalysis, particularly in oxidation reactions (Neves et al., 2017).

Electronic and Optical Properties of Benzobisoxazoles : Tlach et al. (2013) explored the influence of aryl group substitution on benzobisoxazoles, compounds structurally similar to the query compound, focusing on their optical and electronic properties. The research demonstrated how structural modifications can significantly affect these properties, offering insights into the design of materials with tailored electronic and photophysical characteristics (Tlach et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties , suggesting that this compound may also target neuronal cells and inflammatory pathways.

Mode of Action

Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.

Result of Action

Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.

Properties

IUPAC Name

1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIJNJRJOXILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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